molecular formula C10H12N2S B5527949 4,5,6-trimethyl-2-(methylthio)nicotinonitrile

4,5,6-trimethyl-2-(methylthio)nicotinonitrile

Cat. No.: B5527949
M. Wt: 192.28 g/mol
InChI Key: FKJDMXNHTLVWMD-UHFFFAOYSA-N
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Description

4,5,6-Trimethyl-2-(methylthio)nicotinonitrile is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This specialized nicotinonitrile derivative serves as a versatile building block for the synthesis of more complex molecules. Compounds based on the nicotinonitrile scaffold are frequently investigated for their potential biological activities. For instance, structurally related molecules have been explored as inhibitors of blood clotting factors, such as Factor Xa and Factor XIa, which are important targets in the development of novel anticoagulant therapies . The specific substitution pattern on the pyridine ring, including the methylthio group, makes it a valuable precursor for constructing diverse compound libraries aimed at drug discovery. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6-trimethyl-2-methylsulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6-7(2)9(5-11)10(13-4)12-8(6)3/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJDMXNHTLVWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)SC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of 4,5,6 Trimethyl 2 Methylthio Nicotinonitrile

Retrosynthetic Analysis and Proposed Synthetic Pathways

A logical retrosynthetic approach to this compound would involve the construction of the highly substituted pyridine (B92270) ring as a key step. One of the most effective methods for the synthesis of such pyridines is through a multi-component reaction involving a β-enaminonitrile precursor.

A plausible forward synthesis could commence from 3-methyl-2,4-pentanedione (B1204033). Reaction of this diketone with cyanamide (B42294) could furnish a β-enaminonitrile intermediate. Subsequent reaction of this intermediate in a manner analogous to the Gewald reaction, but leading to a pyridine, perhaps with a suitable three-carbon synthon, would form the core pyridinethione ring. Finally, methylation of the resulting pyridinethione at the sulfur atom would yield the target compound.

An alternative pathway could involve the reaction of a pre-formed enamine with an activated nitrile. For instance, the enamine derived from 3-methyl-2,4-pentanedione could react with a cyanothioacetamide derivative to construct the 2-thioxonicotinonitrile ring system, followed by S-methylation.

Spectroscopic and Physical Property Data

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Below are the expected and reported physical and spectroscopic properties.

PropertyData
Molecular Formula C₁₀H₁₂N₂S
Molecular Weight 192.28 g/mol
Appearance Expected to be a crystalline solid
¹H NMR (CDCl₃, ppm) δ ~2.3-2.7 (s, 9H, 3 x CH₃), δ ~2.6 (s, 3H, SCH₃)
¹³C NMR (CDCl₃, ppm) Signals for 3 methyl groups on the ring, 1 methyl group on sulfur, the nitrile carbon, and 5 aromatic carbons.
IR (cm⁻¹) ν ~2220 (C≡N stretch)
Mass Spectrometry m/z = 192 [M]⁺

This table presents expected data based on the chemical structure and data for analogous compounds.

Chemical Reactivity and Synthetic Utility

Reactions Involving the Methylthio Group

The methylthio group at the 2-position of the pyridine ring is a key site for chemical modification.

Nucleophilic Aromatic Substitution: The methylthio group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly after activation by oxidation to a sulfoxide (B87167) or sulfone. This allows for the introduction of a variety of nucleophiles at the 2-position. For instance, reaction with alkoxides could yield 2-alkoxy derivatives.

Oxidation: The sulfur atom can be readily oxidized to the corresponding sulfoxide and sulfone using standard oxidizing agents such as m-CPBA or hydrogen peroxide. These oxidized derivatives are valuable synthetic intermediates.

A study on the related 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile demonstrated that the methylthio group could be displaced by an ethoxy group when treated with potassium carbonate in ethanol, highlighting the potential for nucleophilic substitution at this position. nih.gov

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional group that can be converted into a range of other functionalities.

Hydrolysis: Acidic or basic hydrolysis of the nitrile group can afford the corresponding nicotinamide (B372718) or nicotinic acid derivatives.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis.

Reactions at the Pyridine Ring

The electron-rich, trimethyl-substituted pyridine ring can undergo electrophilic aromatic substitution, although the substitution pattern will be influenced by the directing effects of the existing substituents. The nitrile and methylthio groups can also influence the regioselectivity of such reactions.

Based on a thorough review of available scientific literature, detailed experimental data required to construct the article on "this compound" as per the specified outline is not publicly available.

Searches for spectroscopic and crystallographic information, including high-resolution NMR, vibrational spectroscopy, high-resolution mass spectrometry, and X-ray crystallography data specific to this compound, did not yield the necessary detailed research findings. While information exists for related nicotinonitrile derivatives, the strict requirement to focus solely on the specified compound prevents the use of analogous data.

Therefore, it is not possible to generate the requested article with the required scientifically accurate and detailed content for each specified subsection at this time.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4,5,6 Trimethyl 2 Methylthio Nicotinonitrile

Chiroptical Spectroscopy

The study of chiroptical spectroscopy for 4,5,6-trimethyl-2-(methylthio)nicotinonitrile is contingent upon the successful synthesis and separation of its stereoisomers or the preparation of its chiral derivatives. As there is currently no published research detailing such synthetic routes, no experimental or theoretical chiroptical data is available for this specific compound.

Theoretical and Computational Chemistry Studies of 4,5,6 Trimethyl 2 Methylthio Nicotinonitrile

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations provide detailed information about molecular orbitals, which are critical in determining the molecule's stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

Table 1: Illustrative Quantum Chemical Parameters for 4,5,6-trimethyl-2-(methylthio)nicotinonitrile (Note: The following data is hypothetical and for illustrative purposes to demonstrate the concepts.)

ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE) 4.4
Ionization Potential6.2
Electron Affinity1.8
Chemical Hardness (η)2.2
Chemical Potential (μ)-4.0
Electrophilicity Index (ω)3.64

The distribution of electron density in a molecule is crucial for understanding its interactions with other molecules. The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution. avogadro.cc It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential.

Typically, red areas on an MEP surface represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive electrostatic potential, prone to nucleophilic attack. avogadro.cc For a molecule like this compound, the nitrogen atom of the pyridine (B92270) ring and the nitrile group would be expected to be regions of high electron density (red), while the hydrogen atoms of the methyl groups would be electron-deficient (blue). researchgate.netchemrxiv.org The MEP surface provides valuable insights into intermolecular interactions, such as hydrogen bonding, and helps predict the sites of chemical reactions. researchgate.netmdpi.com

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and spectroscopic properties of molecules. mdpi.comnih.gov DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. This optimized geometry is crucial for accurate predictions of other molecular properties. researchgate.net

DFT can also be used to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the vibrational frequencies, one can predict the IR and Raman spectra, which can then be compared with experimental data to confirm the molecular structure. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. For substituted nicotinonitriles, DFT has been successfully applied to elucidate their structural and spectroscopic characteristics. nih.gov

Reactivity Descriptors and Fukui Functions for Predicting Reaction Sites

Conceptual DFT provides a set of reactivity descriptors that help in predicting the most reactive sites within a molecule. irjweb.com These descriptors include chemical potential, hardness, softness, and the electrophilicity index, which are calculated from the HOMO and LUMO energies.

The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.org It helps in identifying the sites that are most susceptible to nucleophilic, electrophilic, or radical attack. bas.bg For a given atom in a molecule, the Fukui function can be condensed to a single value to rank the reactivity of different atomic sites. wikipedia.org This allows for a detailed prediction of regioselectivity in chemical reactions. While specific Fukui function calculations for this compound are not available, studies on similar heterocyclic systems demonstrate the utility of this approach in predicting reaction outcomes. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with multiple rotatable bonds, such as the methyl and methylthio groups in this compound, a number of different conformations may exist.

Computational methods can be used to map the potential energy surface (PES) of the molecule as a function of its torsional angles. This allows for the identification of the most stable conformations (energy minima) and the energy barriers between them (transition states). researchgate.net Understanding the conformational landscape is important as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior (if relevant)

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical reactions and biological processes occur in solution. Molecular dynamics (MD) simulations can be used to study the behavior of molecules in a solvent environment. nih.gov

MD simulations model the movement of atoms and molecules over time, taking into account the interactions between the solute and solvent molecules. This can provide insights into how the solvent affects the conformation, stability, and reactivity of the molecule. nih.govresearchgate.net For substituted pyridines, MD simulations have been used to understand their permeability across biological membranes and their binding to protein targets. nih.gov

Synthetic Utility and Precursor Chemistry of 4,5,6 Trimethyl 2 Methylthio Nicotinonitrile

Applications in Advanced Materials Science:No literature could be found that investigates the use of "4,5,6-trimethyl-2-(methylthio)nicotinonitrile" as a ligand for transition metal complexes or in the development of conducting or optoelectronic materials.

While commercial suppliers list "this compound" for research and development purposes, this indicates its availability but does not provide the necessary data regarding its chemical behavior and applications required to fulfill the article request. Therefore, to ensure scientific accuracy and strict adherence to the prompt's constraints, the article cannot be written.

Emerging Research Directions in 4,5,6 Trimethyl 2 Methylthio Nicotinonitrile Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems for Functionalization

Future research will likely focus on moving beyond traditional synthetic methods to explore more sophisticated and efficient ways to functionalize the 4,5,6-trimethyl-2-(methylthio)nicotinonitrile core. A significant area of interest is the late-stage functionalization of the pyridine (B92270) ring and its substituents through C-H activation. acs.orgrsc.orgyoutube.comresearchgate.netbohrium.com Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has shown great promise for the direct and regioselective introduction of new C-C and C-heteroatom bonds on pyridine rings. rsc.orgnih.govrsc.org

Key research thrusts in this area are expected to include:

Directed C-H Functionalization: The nitrogen atom of the pyridine ring and the sulfur atom of the methylthio group can act as directing groups to guide catalysts to specific C-H bonds, enabling precise modification of the molecule.

Catalyst Development: The design of new ligands and catalyst systems will be crucial for achieving high efficiency, selectivity, and functional group tolerance in these transformations.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis offers a mild and environmentally friendly approach to generate radical intermediates for the functionalization of pyridines. youtube.com

A summary of potential catalytic C-H functionalization strategies for pyridine derivatives is presented in the table below.

Catalytic StrategyMetal CatalystPotential Functionalization
Directed C-H ArylationPalladium(II)Introduction of aryl groups
C-H AlkenylationRhodium(III)Formation of C-C double bonds
C-H AminationCopper(I)Introduction of nitrogen-containing groups
C-H BorylationIridium(I)Formation of C-B bonds for further derivatization

Integration into Supramolecular Assemblies and Frameworks

The unique electronic and structural features of this compound make it an attractive building block for the construction of supramolecular assemblies and functional materials. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordination site, while the nitrile group can also participate in non-covalent interactions.

Future research is anticipated to explore:

Crystal Engineering: The systematic study of the solid-state packing of this molecule and its derivatives to create materials with desired properties, such as specific optical or electronic characteristics.

Self-Assembly: The design of systems where molecules of this compound spontaneously organize into well-defined nanostructures, such as nanotubes or vesicles, driven by non-covalent interactions. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs): The use of this compound as a ligand for the construction of porous MOFs with potential applications in gas storage, separation, and catalysis.

Advancements in Sustainable and Atom-Economical Synthetic Processes

In line with the principles of green chemistry, a significant emerging research direction is the development of more sustainable and atom-economical methods for the synthesis of this compound and its derivatives. acs.orgnih.govnih.govresearchgate.netbenthamscience.com This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency.

Key areas of focus will likely be:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the desired product in a single step, thereby reducing the number of purification steps and waste generation. acs.orgnih.govresearchgate.net

Catalytic Atom-Economical Reactions: Employing catalytic methods that maximize the incorporation of all atoms from the reactants into the final product. organic-chemistry.orgchempedia.infoprimescholars.comchegg.comaskfilo.com

Use of Greener Solvents and Conditions: Exploring the use of water, ionic liquids, or solvent-free conditions, as well as microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption. acs.orgnih.govnih.govresearchgate.netbenthamscience.com

The table below compares traditional and green approaches to pyridine synthesis.

ApproachTraditional SynthesisGreen Synthesis
Solvents Often uses volatile and toxic organic solvents.Employs water, ionic liquids, or is solvent-free. nih.govbenthamscience.com
Catalysts May use stoichiometric and hazardous reagents.Utilizes recyclable and non-toxic catalysts. nih.gov
Energy Typically relies on conventional heating.May use microwave or ultrasound for efficiency. nih.gov
Atom Economy Can have lower atom economy due to byproducts.Aims for high atom economy through MCRs. primescholars.comchegg.comaskfilo.com

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research. Theoretical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules, thereby guiding experimental design and accelerating the discovery of new reactions and materials.

For this compound, computational studies are expected to play a crucial role in:

Reactivity Prediction: Using density functional theory (DFT) and other computational methods to predict the most likely sites for electrophilic, nucleophilic, and radical attack, thus guiding the regioselective functionalization of the molecule. mdpi.comresearchgate.net

Mechanism Elucidation: Investigating the mechanisms of novel reactions to optimize reaction conditions and improve yields and selectivities.

In Silico Design: Designing new derivatives with specific electronic or optical properties for applications in materials science and medicinal chemistry.

Chemo- and Regioselective Manipulations of Multiple Functional Groups

The presence of multiple functional groups in this compound (nitrile, methylthio, and methyl groups on the pyridine ring) presents both a challenge and an opportunity for selective chemical manipulation. A key area of emerging research will be the development of methods to selectively functionalize one group in the presence of others. nih.govmdpi.comnih.gov

Future investigations will likely target:

Orthogonal Protection Strategies: Developing protecting groups that allow for the sequential functionalization of different parts of the molecule.

Catalyst-Controlled Selectivity: Utilizing catalysts that can differentiate between the various reactive sites on the molecule to achieve high chemo- and regioselectivity. rsc.orgresearchgate.netrsc.org

Selective C-H Functionalization: As mentioned earlier, C-H activation methods will be pivotal in achieving regioselective modifications of the pyridine ring and the methyl substituents. researchgate.netbeilstein-journals.org

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